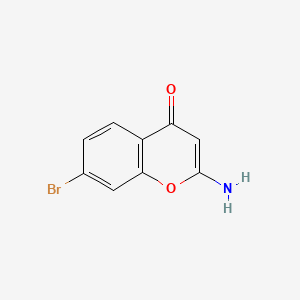

2-Amino-7-bromo-4H-chromen-4-one

Description

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

2-amino-7-bromochromen-4-one |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,11H2 |

InChI Key |

IQIUAJQIZNPDED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=CC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-4H-chromen-4-one typically involves the reaction of 7-bromo-4-hydroxycoumarin with ammonia or an amine source. One common method is the one-pot three-component reaction involving an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at elevated temperatures . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromo-4H-chromen-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium carbonate in dry acetone.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-Amino-7-bromo-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-7-bromo-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s bromine atom and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Bromine vs.

- Amino Group Position: The 2-amino group may engage in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the molecule’s conformation.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

Notes:

Implications :

- The amino group may confer reactivity risks (e.g., formation of nitrosamines under acidic conditions).

Q & A

Q. What are the established synthetic routes for 2-Amino-7-bromo-4H-chromen-4-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via bromination of 2-amino-4H-chromen-4-one derivatives using brominating agents (e.g., NBS or Br₂) in polar aprotic solvents like DMF or DCM. Key parameters include temperature control (60–80°C) and the use of catalytic bases (e.g., K₂CO₃) to enhance electrophilic substitution at the 7-position . Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of the brominating agent.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the amino group (δ 5.5–6.5 ppm, broad singlet) and bromine-induced deshielding of adjacent protons (δ 7.2–8.1 ppm). The carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C=O (~1650 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is used to resolve the bromine-substituted chromenone structure. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse with water and consult a physician. Store in a dark, dry environment at 2–8°C. Toxicity data for analogs (e.g., 3-Amino-7-methoxy-4H-chromen-4-one) suggest moderate hazards, necessitating MSDS compliance .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Cross-validate using:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra (Gaussian or ORCA). Compare with experimental data to identify outliers .

- Solvent Correction : Apply PCM (Polarizable Continuum Model) adjustments to computational data to account for solvent polarity .

- Dynamic Effects : Use MD simulations to assess rotational barriers of substituents affecting NMR splitting .

Q. What strategies are effective for studying the electronic effects of the bromine substituent on reactivity?

- Methodological Answer :

- Hammett Studies : Compare reaction rates of this compound with halogen-substituted analogs (e.g., Cl, F) in nucleophilic substitution or electrophilic addition reactions.

- Electrochemical Analysis : Cyclic voltammetry (CV) reveals bromine’s electron-withdrawing effect via shifts in reduction potentials .

- XPS/UV-Vis : Quantify bromine’s inductive effect through binding energy shifts (Br 3d orbital) or absorption band alterations .

Q. How can computational tools predict the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate amino group deprotonation (pKa ~8–10).

- Degradation Pathways : Simulate hydrolysis at different pH levels (DFT for transition states) to identify vulnerable bonds (e.g., lactone ring opening in acidic conditions) .

- MD Simulations : Model solvation effects in aqueous buffers to predict aggregation or precipitation tendencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.